molecular formula C6H4N2S2 B12247589 4-(Thiophen-3-yl)-1,2,3-thiadiazole

4-(Thiophen-3-yl)-1,2,3-thiadiazole

Cat. No.: B12247589
M. Wt: 168.2 g/mol
InChI Key: DXVHRNGCALRBOU-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)-1,2,3-thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of the thiophene ring adds to its chemical versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-3-yl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene-3-carboxylic acid hydrazide with thionyl chloride, followed by cyclization with sulfur and nitrogen sources . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophen-3-yl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Scientific Research Applications

4-(Thiophen-3-yl)-1,2,3-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.

    1,2,4-Thiadiazole: Another thiadiazole isomer with different substitution patterns.

    Benzothiophene: A fused ring system containing both benzene and thiophene rings.

Uniqueness: 4-(Thiophen-3-yl)-1,2,3-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the thiophene and thiadiazole rings provides a versatile scaffold for various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C6H4N2S2

Molecular Weight

168.2 g/mol

IUPAC Name

4-thiophen-3-ylthiadiazole

InChI

InChI=1S/C6H4N2S2/c1-2-9-3-5(1)6-4-10-8-7-6/h1-4H

InChI Key

DXVHRNGCALRBOU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CSN=N2

Origin of Product

United States

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